molecular formula C22H21BiO4-2 B13893830 Triphenylbismuthane;diacetate

Triphenylbismuthane;diacetate

Cat. No.: B13893830
M. Wt: 558.4 g/mol
InChI Key: XCPPRHDECCMBLP-UHFFFAOYSA-L
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Description

Triphenylbismuthane diacetate is an organobismuth compound characterized by a central bismuth atom bonded to three phenyl groups and two acetate moieties. Its IUPAC name, derived from systematic nomenclature, is triphenyl-λ³-bismuthane diacetate . Bismuth-based compounds are notable for their low toxicity compared to other heavy metals, making them attractive in pharmaceuticals and catalysis. The diacetate functionalization enhances solubility and reactivity, enabling applications in organic synthesis and biomedical research.

Properties

Molecular Formula

C22H21BiO4-2

Molecular Weight

558.4 g/mol

IUPAC Name

triphenylbismuthane;diacetate

InChI

InChI=1S/3C6H5.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/p-2

InChI Key

XCPPRHDECCMBLP-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Oxidation of Triphenylbismuthane in Acetic Acid

The most direct and commonly reported method for synthesizing triphenylbismuthane diacetate involves the oxidation of triphenylbismuthane (Ph3BiH) using an oxidizing agent in the presence of acetic acid. This method is characterized by its simplicity and one-step procedure:

  • Reagents and Conditions: Triphenylbismuthane is treated with sodium perborate in acetic acid.
  • Reaction Outcome: This oxidation leads to the formation of triphenylbismuthane diacetate in good yield.
  • Experimental Details: Melting points and NMR spectra confirm the product identity, with melting points taken on a Büchi capillary apparatus and ^1H-NMR spectra recorded on a Bruker Avance 300 MHz spectrometer.

This method is advantageous because it avoids multi-step synthesis and uses readily available reagents. The reaction is typically performed at room temperature and under mild conditions, which helps preserve the integrity of the organobismuth compound.

Ligand Exchange on Preformed Pentavalent Organobismuth Compounds

An alternative preparation route involves ligand exchange reactions starting from preformed pentavalent organobismuth compounds such as triphenylbismuth carbonate or triphenylbismuth diacetate itself:

  • From Triphenylbismuth Carbonate: Triphenylbismuth carbonate reacts with a slight excess of 2-thiophenecarboxylic acid in methylene dichloride at room temperature to yield triphenylbismuth bis(2-thiophenecarboxylate) in high yield (91%).
  • From Triphenylbismuth Diacetate: Triphenylbismuth diacetate can undergo ligand exchange with 2-thiophenecarboxylic acid under similar conditions to afford the corresponding substituted derivatives in about 78% yield.

Summary Table of Preparation Methods

Method Type Starting Material Oxidant / Reagents Solvent Conditions Yield (%) Notes
Oxidation Triphenylbismuthane Sodium perborate Acetic acid Room temperature High One-step, direct oxidation; confirmed by NMR and melting point
Ligand Exchange (Type b) Triphenylbismuth carbonate 2-Thiophenecarboxylic acid Methylene dichloride Room temperature, 1 hr 91 Mild, high-yielding; introduces functional acyl ligands
Ligand Exchange (Type b) Triphenylbismuth diacetate 2-Thiophenecarboxylic acid Methylene dichloride Room temperature, 15 hr 78 Similar to above, slightly longer reaction time
Oxidation (analogous method) Triphenylantimony Hydrogen peroxide Acetic acid + Ac2O3 Controlled addition >85 Analogous procedure for antimony compound; supports peroxide oxidants in acetic acid

Research Findings and Structural Insights

  • X-ray Crystallography: Structural studies reveal that triphenylbismuthane diacetate and its derivatives adopt pentavalent bismuth centers with acetate ligands coordinated in a bidentate fashion. This coordination influences the reactivity and stability of the compound.
  • Reactivity: Triphenylbismuthane diacetate serves as a precursor for further ligand exchange reactions and arylation processes catalyzed by copper salts, highlighting its synthetic versatility.
  • Yield Optimization: Dilution of reaction mixtures (e.g., from 0.1 M to 0.02 M) has been shown to improve yields in related phenylation reactions, suggesting concentration effects are significant in these systems.

Chemical Reactions Analysis

Triphenylbismuthane;diacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Triphenylbismuthane;diacetate, with the chemical formula C24H21BiO4C_{24}H_{21}BiO_4, is an organometallic compound derived from triphenylbismuth. It appears as a white to yellow powder or crystalline solid and has a molecular weight of 558.38 g/mol. The compound features a unique structure with bismuth bonded to three phenyl groups and two acetate groups, which gives it distinct chemical properties and reactivity compared to other organobismuth compounds.

Research Findings

Research indicates that this compound exhibits significant biological activity.

  • Anticancer Agent this compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
  • Antimicrobial Properties It shows antimicrobial properties, making it a candidate for further development in medicinal chemistry.

Complex Formation

Studies on the interactions of this compound with various substrates reveal its capacity to form complexes with nucleophiles and electrophiles. This property is crucial for its application in organic synthesis and catalysis. Interaction studies have shown that the acetate groups can significantly influence the reactivity and selectivity of the compound in chemical transformations.

Mechanism of Action

The mechanism of action of triphenylbismuthane;diacetate involves its ability to act as a phenyl donor in various chemical reactions. It can participate in oxidative addition and reductive elimination processes, which are crucial in many catalytic cycles . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Organometallic Diacetates
  • Dibutyltin Diacetate (CAS 1067-33-0) : A tin-based diacetate used as a catalyst in polyurethane production. Unlike triphenylbismuthane diacetate, tin compounds are associated with higher toxicity, limiting their biomedical use .
  • Diethyl-2,2′-naphthalene-2,3-diylbis(oxy) Diacetate : Features a naphthalene core with ester side chains. X-ray crystallography reveals coplanarity of one ester group with the aromatic ring, contrasting with the tetrahedral geometry of triphenylbismuthane diacetate .
Aromatic Diacetates
  • 4-Chloro-oxyphenisatin Diacetate : A laxative analog detected in functional foods. Its planar structure and chlorine substituent differ from the bulky phenyl groups in triphenylbismuthane diacetate, affecting metabolic pathways .
Antiproliferative Effects
  • Triphenylbismuthane diacetate and its monoacetylated derivatives have been studied for growth inhibition in cancer cells.
  • JS-K Analogues: Diacetate fluorophores like DAF-FM diacetate (logP ≈ 4.2) are used to measure intracellular nitric oxide.
Industrial and Pharmaceutical Uses
  • Glycerol Diacetate (CAS 25395-31-7): A food flavoring agent with low volatility. Unlike triphenylbismuthane diacetate, it lacks organometallic properties but shares ester-based solubility .
  • Fluorescein Diacetate: Used in cell viability assays.

Physical and Chemical Properties

Property Triphenylbismuthane Diacetate Dibutyltin Diacetate Glycerol Diacetate Fluorescein Diacetate
Molecular Weight ~500 (estimated) 351.01 218.21 460.38
logP ~3.5 (predicted) 1.2 0.5 4.2
Toxicity Low High Low Low
Primary Use Pharmaceuticals/Catalysis Industrial Catalyst Food Additive Biological Assay

Notes: logP values for triphenylbismuthane diacetate are extrapolated from structurally similar compounds .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing triphenylbismuthane diacetate?

  • Answer : Synthesis typically involves reacting triphenylbismuthane with acetic anhydride under controlled conditions. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁰⁹Bi NMR) to confirm the bismuth coordination environment and acetate ligand attachment. X-ray crystallography is critical for structural elucidation, while elemental analysis validates purity. For safety, handle in fume hoods with PPE (gloves, goggles) due to potential respiratory and dermal hazards .

Q. How should researchers design experiments to assess the catalytic activity of triphenylbismuthane diacetate in oxidation reactions?

  • Answer : Use a D-optimal experimental design to optimize variables (e.g., temperature, solvent polarity, substrate ratio). Include control reactions without the catalyst to isolate its role. Monitor reaction progress via HPLC or GC-MS, and quantify yield using internal standards. For mechanistic insights, employ kinetic studies (e.g., variable-time NMR) and radical trapping agents (e.g., TEMPO) to identify reactive intermediates .

Q. What safety protocols are critical when handling triphenylbismuthane diacetate in laboratory settings?

  • Answer : Implement strict ventilation (fume hoods), avoid skin/eye contact with nitrile gloves and sealed goggles, and use respiratory protection if dust generation is likely. Store in airtight containers in cool, dry conditions, segregated from acids/oxidizers. In case of spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for triphenylbismuthane diacetate?

  • Answer : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to differentiate decomposition pathways. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. Compare results with computational models (e.g., DFT calculations of bond dissociation energies) to identify metastable intermediates. Discrepancies may arise from impurities or measurement techniques (e.g., heating rate variations) .

Q. What advanced analytical techniques are suitable for probing the redox behavior of triphenylbismuthane diacetate in biological systems?

  • Answer : Use fluorescent probes (e.g., DCFH-DA for ROS detection) in cell-based assays to track oxidative stress. Pair with ICP-MS to quantify bismuth uptake in tissues. For molecular interactions, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinities with biomolecules like proteins or DNA .

Q. How can computational modeling enhance the understanding of triphenylbismuthane diacetate’s reaction mechanisms?

  • Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces for ligand exchange or oxidative cleavage steps. Compare simulated NMR/IR spectra with experimental data to validate intermediates. Molecular dynamics (MD) simulations can elucidate solvent effects on reactivity. Integrate machine learning to predict optimal reaction conditions .

Data Management and Interpretation

Q. What strategies mitigate bias when analyzing contradictory toxicity data for triphenylbismuthane diacetate?

  • Answer : Apply systematic review frameworks (e.g., PRISMA) to aggregate studies, noting methodological differences (e.g., cell lines vs. in vivo models). Use meta-analysis tools to quantify effect sizes and heterogeneity. Triangulate findings with in silico toxicity prediction platforms (e.g., QSAR models) .

Q. How should researchers design dose-response studies to evaluate the ecological impact of triphenylbismuthane diacetate?

  • Answer : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna acute toxicity assays). Include sublethal endpoints (e.g., reproductive output, enzymatic activity) and chronic exposure models. Use LC-MS/MS to measure bioaccumulation in tissues and assess biodegradation via OECD 301B tests .

Tables for Key Data

Analytical Technique Application Key Parameters Reference
²⁰⁹Bi NMRBismuth coordination environmentChemical shifts (ppm), coupling constants
TGA-DSCThermal stabilityDecomposition onset (°C), enthalpy changes
DCFH-DA assayROS detection in cellsFluorescence intensity (Ex/Em: 485/535 nm)

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